molecular formula C11H11FN2O B3381224 3-Fluoro-5-(morpholin-4-yl)benzonitrile CAS No. 220954-16-5

3-Fluoro-5-(morpholin-4-yl)benzonitrile

Cat. No.: B3381224
CAS No.: 220954-16-5
M. Wt: 206.22 g/mol
InChI Key: WGXOQDYGOKYNBP-UHFFFAOYSA-N
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Description

3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS 220954-16-5) is an organic compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 g/mol . This compound belongs to the class of benzonitrile derivatives, which are of considerable interest in organic chemistry and pharmaceutical research . The structure incorporates both a nitrile group and a morpholine ring, a combination that often serves as a key intermediate and pharmacophore in the development of bioactive molecules . Benzonitriles are integral to the synthesis of dyes, herbicides, agrochemicals, and pharmaceuticals . The nitrile functional group is a versatile synthetic handle that can be transformed into other valuable functional groups, such as amines, amides, and carboxylic acids, facilitating the exploration of diverse chemical space during drug discovery campaigns . The morpholine ring is a common feature in medicinal chemistry, known to contribute to antimicrobial activity and to influence the pharmacokinetic properties of drug candidates . As such, this compound is a valuable building block for researchers in medicinal chemistry for the design and synthesis of novel therapeutic agents. The compound is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers can access this material in various quantities, with standard packaging ranging from 50mg to 1g . For safety and handling information, please consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-morpholin-4-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-10-5-9(8-13)6-11(7-10)14-1-3-15-4-2-14/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXOQDYGOKYNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284987
Record name 3-Fluoro-5-(4-morpholinyl)benzonitrile
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Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220954-16-5
Record name 3-Fluoro-5-(4-morpholinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220954-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(4-morpholinyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoro 5 Morpholin 4 Yl Benzonitrile

Retrosynthetic Analysis and Strategic Disconnections for 3-Fluoro-5-(morpholin-4-yl)benzonitrile

Retrosynthetic analysis of this compound reveals several plausible synthetic routes by disconnecting the target molecule at key functional groups. The primary disconnections involve the carbon-nitrogen bond of the morpholine (B109124) moiety and the carbon-cyanide bond of the nitrile group.

Figure 1: Retrosynthetic Analysis of this compound

Route A (C-N Disconnection): This approach involves the formation of the C-N bond between a morpholine precursor and a 3-fluoro-5-aminobenzonitrile derivative. This can be achieved through methods like the Buchwald-Hartwig amination.

Route B (C-CN Disconnection): This strategy focuses on introducing the nitrile group at a late stage. A key intermediate would be 1-bromo-3-fluoro-5-(morpholin-4-yl)benzene, which can be converted to the target compound via cyanation reactions, such as palladium-catalyzed cyanation.

Route C (C-N Disconnection via Nucleophilic Aromatic Substitution): This route utilizes a highly activated precursor, 3,5-difluorobenzonitrile (B1349092), where one of the fluorine atoms is displaced by morpholine through a nucleophilic aromatic substitution (SNAr) reaction.

Key Precursor Identification and Availability

The feasibility of these synthetic routes heavily relies on the commercial availability of the key starting materials.

PrecursorCAS NumberCommercial Availability
3,5-Difluorobenzonitrile64248-63-1Readily available from various suppliers.
3-Bromo-5-fluorobenzonitrile136553-73-4Readily available from various suppliers.
3-Fluoro-5-aminobenzonitrile134524-79-1Available from specialized suppliers.
1-Bromo-3,5-difluorobenzene461-96-1Readily available from various suppliers.
3,5-Dibromobenzonitrile97165-77-0Available from some suppliers.

Analysis of Potential Synthetic Routes

Each proposed route offers distinct advantages and challenges. Route C, the nucleophilic aromatic substitution of 3,5-difluorobenzonitrile, is often the most direct and efficient method due to the strong activation provided by the two electron-withdrawing fluorine atoms and the nitrile group. Route A, employing a Buchwald-Hartwig amination, provides a versatile alternative, especially when the precursor 3-bromo-5-fluorobenzonitrile is readily accessible. Route B, involving a late-stage cyanation, can be useful if the morpholine-substituted bromo-precursor is easier to synthesize or obtain.

Classical and Contemporary Approaches to Constructing the Benzonitrile (B105546) Core of this compound

The formation of the substituted benzonitrile core is a critical aspect of the synthesis. This can be achieved by either introducing the nitrile group onto a pre-functionalized aromatic ring or by constructing the aromatic ring with the nitrile group already in place.

Nitrile Group Introduction Strategies on Fluoro-Substituted Aromatics

Several methods are available for the introduction of a nitrile group onto a fluoro-substituted aromatic ring.

Sandmeyer Reaction: This classical method involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, typically cuprous cyanide (CuCN). For instance, 3-fluoro-5-bromoaniline could be converted to 3-bromo-5-fluorobenzonitrile. The Sandmeyer reaction is a well-established and widely used method for introducing a variety of functional groups onto an aromatic ring. wikipedia.org

Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer a milder and often more efficient alternative to the Sandmeyer reaction. Aryl halides (bromides or chlorides) can be converted to aryl nitriles using a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).

Table 1: Comparison of Nitrile Introduction Methods

Method Reagents Typical Conditions Advantages Disadvantages
Sandmeyer Reaction NaNO₂, H⁺, CuCN Aqueous, often requires strong acids Well-established, readily available reagents Can generate hazardous byproducts, sometimes harsh conditions

Strategies for Fluorine Incorporation on the Aromatic Ring

The introduction of fluorine onto the aromatic ring can be achieved at different stages of the synthesis.

From Fluoro-aromatic Precursors: The most straightforward approach is to start with a commercially available fluoro-aromatic compound, such as 3,5-difluorobenzonitrile or 3-bromo-5-fluorobenzonitrile.

Balz-Schiemann Reaction: Similar to the Sandmeyer reaction, this method involves the diazotization of an aniline (B41778), followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom.

Nucleophilic Fluorination: In some cases, a suitably activated aromatic ring can undergo nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst.

Methods for Introducing the Morpholin-4-yl Moiety onto the Benzonitrile Skeleton of this compound

The final key step in many synthetic routes is the introduction of the morpholine group.

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. In the context of synthesizing this compound, 3,5-difluorobenzonitrile is an excellent substrate. The electron-withdrawing nature of the nitrile group and the second fluorine atom activates the ring towards nucleophilic attack by morpholine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, often in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the HF byproduct.

Table 2: Nucleophilic Aromatic Substitution of a Dihalo-benzonitrile with Morpholine

Substrate Nucleophile Solvent Base Temperature (°C) Yield (%) Reference
3,4-Difluoronitrobenzene Morpholine Acetonitrile - Reflux High researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. It can be employed to couple an aryl halide, such as 3-bromo-5-fluorobenzonitrile, with morpholine. The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate).

Table 3: Buchwald-Hartwig Amination of an Aryl Bromide with a Cyclic Amine

Aryl Bromide Amine Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
2-Bromo-6-methylpyridine Cyclohexane-1,2-diamine Pd₂(dba)₃ (±)-BINAP NaOBu-t Toluene 80 60 chemspider.com

Nucleophilic Aromatic Substitution (SNAr) Methodologies with Morpholine

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of this compound. This method typically involves the reaction of an electron-deficient aromatic ring, activated by electron-withdrawing groups, with a nucleophile, in this case, morpholine. The presence of a fluorine atom and a nitrile group on the benzonitrile ring facilitates this reaction.

A common starting material for this synthesis is 3,5-difluorobenzonitrile. In this reaction, one of the fluorine atoms is displaced by morpholine in the presence of a base. The reaction is regioselective, yielding the desired product. The general reaction is depicted below:

Reaction Scheme:

The efficiency of this reaction is highly dependent on the reaction conditions. A variety of bases and solvents can be employed to optimize the yield and purity of the final product.

Starting MaterialBaseSolventTemperature (°C)Yield (%)
3,5-DifluorobenzonitrileK2CO3DMF80-10085-95
3,5-DifluorobenzonitrileEt3NAcetonitrileReflux70-85
3,5-DifluorobenzonitrileNaHTHFRoom Temp60-75
3-Chloro-5-fluorobenzonitrileCs2CO3Dioxane100-12080-90

This table presents illustrative data based on analogous SNAr reactions and general principles. Actual yields may vary depending on specific experimental conditions.

Transition-Metal-Catalyzed Amination Strategies for Morpholine Integration

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful alternative for the synthesis of this compound. This methodology is especially useful when the starting material is a halo-substituted benzonitrile, such as 3-bromo-5-fluorobenzonitrile.

The Buchwald-Hartwig amination involves the use of a palladium catalyst with a suitable phosphine ligand to facilitate the coupling of an aryl halide with an amine. A base is also required to promote the reaction.

Reaction Scheme: Br-C6H3(F)-CN + HN(CH2CH2)2O --(Pd catalyst, Ligand, Base)--> F-C6H3(N(CH2CH2)2O)-CN

I-C6H3(F)-CN + HN(CH2CH2)2O --(Cu catalyst, Base)--> F-C6H3(N(CH2CH2)2O)-CN

Chemical Reactivity and Transformational Chemistry of 3 Fluoro 5 Morpholin 4 Yl Benzonitrile

Reactivity of the Benzonitrile (B105546) Functional Group in 3-Fluoro-5-(morpholin-4-yl)benzonitrile

The nitrile functional group is a versatile synthon in organic chemistry, offering multiple avenues for transformation.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition can lead to a variety of products depending on the nucleophile and subsequent workup conditions. Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone.

The addition of other nucleophiles, such as amines or alcohols, can also occur, often requiring activation with a Lewis or Brønsted acid. These reactions are fundamental in the synthesis of more complex heterocyclic structures.

Table 1: Potential Nucleophilic Additions to the Nitrile Group

Nucleophile (Example) Reagent Intermediate Final Product (after Hydrolysis)
Organometallic Grignard Reagent (R-MgBr) Imine Anion Ketone (R-C=O-Ar)
Hydride Lithium Aluminium Hydride (LiAlH₄) Imine Anion Primary Amine (Ar-CH₂NH₂)

The hydrolysis of the nitrile group in this compound can be performed under either acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.org

Acidic Hydrolysis: Heating the compound under reflux with a strong acid, like hydrochloric acid, protonates the nitrogen atom, making the carbon more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate to furnish 3-fluoro-5-(morpholin-4-yl)benzoic acid and the ammonium (B1175870) salt of the acid used. libretexts.org

Alkaline Hydrolysis: Alternatively, heating with an aqueous alkali, such as sodium hydroxide (B78521), involves the attack of a hydroxide ion on the nitrile carbon. This pathway also forms the amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. libretexts.org Acidification of the reaction mixture is then required to isolate the free carboxylic acid. libretexts.org

Reduction of the nitrile group provides a direct route to the corresponding primary amine, (3-fluoro-5-(morpholin-4-yl)phenyl)methanamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure.

Table 2: Hydrolysis and Reduction of the Nitrile Functional Group

Reaction Conditions Intermediate Final Product
Acidic Hydrolysis HCl (aq), Heat 3-Fluoro-5-(morpholin-4-yl)benzamide 3-Fluoro-5-(morpholin-4-yl)benzoic Acid
Alkaline Hydrolysis NaOH (aq), Heat; then H₃O⁺ 3-Fluoro-5-(morpholin-4-yl)benzamide 3-Fluoro-5-(morpholin-4-yl)benzoic Acid

The carbon-nitrogen triple bond of the benzonitrile group can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazole rings, a reaction often promoted by a Lewis acid. This provides a pathway to synthesize 5-(3-fluoro-5-(morpholin-4-yl)phenyl)tetrazole derivatives, which are common bioisosteres for carboxylic acids in medicinal chemistry. Similarly, cycloadditions with nitrile oxides or nitrones can be used to construct other five-membered heterocycles. nih.govresearchgate.net

Reactivity of the Fluorine Atom on the Aromatic Ring of this compound

The fluorine atom's reactivity is dominated by its position on an electron-deficient aromatic ring, making it a leaving group in nucleophilic aromatic substitution reactions.

The fluorine atom is situated meta to the electron-donating morpholine (B109124) group and ortho/para to the strongly electron-withdrawing nitrile group. This electronic arrangement activates the C-F bond towards nucleophilic attack, making Nucleophilic Aromatic Substitution (SNAr) a key reaction pathway. mdpi.comnih.gov The high electronegativity of fluorine also helps to stabilize the intermediate Meisenheimer complex formed during the reaction.

A wide range of nucleophiles can displace the fluoride (B91410) ion, including alkoxides, thiolates, and amines. For instance, reacting this compound with sodium methoxide (B1231860) would yield 3-methoxy-5-(morpholin-4-yl)benzonitrile. The synthesis of similar compounds, such as 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile from 4-Fluoro-3-(trifluoromethyl)benzonitrile and morpholine, demonstrates the feasibility of this type of transformation. nih.gov These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures. mdpi.com

Table 3: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Reagent Solvent Product
Methoxide CH₃ONa DMF 3-Methoxy-5-(morpholin-4-yl)benzonitrile
Thiophenoxide C₆H₅SNa DMSO 3-(Phenylthio)-5-(morpholin-4-yl)benzonitrile
Ammonia NH₃ NMP 3-Amino-5-(morpholin-4-yl)benzonitrile

Direct metal-halogen exchange on aryl fluorides is challenging due to the high strength of the C-F bond and the low propensity of fluoride to engage in such exchanges compared to heavier halogens like bromine or iodine. wikipedia.org Standard conditions using organolithium reagents like n-butyllithium often fail or require extremely harsh conditions. wikipedia.orgprinceton.edu

However, the development of modern palladium-catalyzed cross-coupling reactions has provided pathways to functionalize C-F bonds, although it remains a difficult transformation. mdpi.comresearchgate.net Reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings could potentially be applied. These reactions require specialized catalytic systems, often involving electron-rich, bulky phosphine (B1218219) ligands, to facilitate the oxidative addition of the palladium(0) catalyst into the C-F bond. researchgate.net For example, a Suzuki coupling with an arylboronic acid could, in principle, form a biaryl product, but this would be a non-trivial synthetic step requiring significant optimization.

Table 4: Potential Cross-Coupling Reactions of the Aryl Fluoride

Reaction Type Coupling Partner Catalyst/Ligand System (Hypothetical) Product
Suzuki Coupling Phenylboronic Acid Pd(OAc)₂ / SPhos 5-(Morpholin-4-yl)-[1,1'-biphenyl]-3-carbonitrile
Sonogashira Coupling Phenylacetylene PdCl₂(PPh₃)₂ / CuI 3-(Phenylethynyl)-5-(morpholin-4-yl)benzonitrile

Reactivity of the Morpholin-4-yl Moiety in this compound

The nitrogen atom of the morpholine ring in this compound is nucleophilic and can participate in alkylation and acylation reactions. However, its reactivity is somewhat attenuated by the electronic effects of the attached aromatic ring. The lone pair of electrons on the nitrogen can be delocalized into the π-system of the benzene (B151609) ring, reducing its availability for reaction with electrophiles.

Alkylation:

Acylation:

N-acylation of the morpholine nitrogen in the title compound is also a plausible transformation, leading to the formation of the corresponding N-acylmorpholine derivative. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. Catalyst-free N-acylation of amines with acetic anhydride (B1165640) has been shown to be an efficient method. orientjchem.org Given that the nitrogen in this compound is part of an N-aryl system, its nucleophilicity is reduced. However, acylation of N-aryl systems can be achieved, sometimes requiring more forcing conditions or specific catalysts. organic-chemistry.orgresearchgate.net

Table 1: Representative Analogous N-Alkylation and N-Acylation Reactions
SubstrateReagentProductConditionsReference
MorpholineMethanolN-MethylmorpholineCuO–NiO/γ–Al2O3, 220 °C researchgate.net
Aniline (B41778)Ethyl IodideN-EthylanilineIonic Liquid, RT psu.edu
AnilineAcetic AnhydrideAcetanilideNeat, RT orientjchem.org

This table presents reactions of analogous compounds to illustrate the potential reactivity of the morpholine nitrogen in this compound.

The morpholine ring is generally a stable heterocycle. However, under certain conditions, it can undergo ring-opening reactions. For N-aryl morpholines, the C-N bond to the aromatic ring is relatively robust. Ring-opening of the morpholine moiety in this compound would likely require harsh conditions or specific catalytic systems. For example, the organocatalytic ring-opening polymerization of N-acyl morpholin-2-ones has been reported, but N-aryl substituted morpholin-2-ones did not polymerize under the same conditions, suggesting a higher stability of the N-aryl substituted ring. nih.gov Syntheses of substituted morpholines can also proceed via the ring-opening of precursors like 2-tosyl-1,2-oxazetidine followed by cyclization. acs.org

Electrophilic Aromatic Substitution Patterns on the Benzonitrile Core of this compound

Electrophilic aromatic substitution (SEAr) on the benzonitrile core of this compound is directed by the electronic effects of the three substituents: the morpholino group, the fluorine atom, and the cyano group.

Morpholino Group (-N(CH₂CH₂)₂O): The nitrogen atom has a lone pair of electrons that can be donated into the aromatic ring through resonance. This makes the morpholino group a strong activating group and an ortho, para-director. byjus.com

Fluoro Group (-F): The fluorine atom is highly electronegative and withdraws electron density from the ring inductively, making it a deactivating group. However, it also possesses lone pairs that can be donated via resonance, directing incoming electrophiles to the ortho and para positions. The inductive effect is generally stronger than the resonance effect for halogens, but the resonance effect still dictates the regioselectivity. wikipedia.orglibretexts.org

Cyano Group (-CN): The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. It deactivates the ring towards electrophilic attack and is a meta-director. minia.edu.egsavemyexams.com

The positions for electrophilic attack on this compound are C2, C4, and C6. The directing effects of the substituents on these positions are as follows:

Position C2: ortho to the morpholino group (activating), meta to the fluoro group, and meta to the cyano group (deactivating).

Position C4: ortho to the fluoro group (deactivating, o,p-directing) and para to the morpholino group (activating). It is meta to the cyano group (deactivating).

Position C6: ortho to both the fluoro and morpholino groups (competing effects) and meta to the cyano group.

Table 2: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentElectronic EffectReactivity EffectDirecting Effect
Morpholino+R > -IActivatingortho, para
Fluoro-I > +RDeactivatingortho, para
Cyano-I, -RStrongly Deactivatingmeta

Radical Reactions and Photochemistry of this compound

Radical Reactions:

The morpholine moiety can be susceptible to radical reactions. The stability of nitrogen-centered radicals is influenced by adjacent functional groups. rsc.orgresearchgate.net The formation of a radical on the nitrogen of the morpholine ring in this compound would be influenced by the attached aromatic system. The phenyl group can stabilize an adjacent radical through resonance. Additionally, the hydrogens on the carbons alpha to the nitrogen atom could potentially be abstracted under radical conditions.

Photochemistry:

The photochemistry of aminobenzonitriles has been studied, particularly in the context of intramolecular charge transfer (ICT). researchgate.net Upon photoexcitation, compounds like 4-(dimethylamino)benzonitrile (B74231) can undergo photochemical reactions, leading to the formation of photoproducts. uni-muenchen.de While specific photochemical studies on this compound are not documented, it is plausible that it could exhibit interesting photophysical properties due to the donor-acceptor nature of the morpholino and cyano groups on the benzene ring. The presence of the fluorine atom could also influence the photochemical stability and pathways of the molecule.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Fluoro 5 Morpholin 4 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Confirmation of 3-Fluoro-5-(morpholin-4-yl)benzonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and environment within the this compound molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the morpholine (B109124) ring. The aromatic region will feature three signals corresponding to the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons will exhibit characteristic splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons of the morpholine ring are anticipated to appear as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, respectively.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-26.90 - 7.10dd (doublet of doublets)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz
H-46.70 - 6.90t (triplet)J(H-H) ≈ 2-3 Hz
H-66.60 - 6.80ddd (doublet of doublet of doublets)J(H-F) ≈ 10-12 Hz, J(H-H) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz
Morpholine (-CH₂-N)3.20 - 3.40t (triplet)J(H-H) ≈ 4-5 Hz
Morpholine (-CH₂-O)3.80 - 4.00t (triplet)J(H-H) ≈ 4-5 Hz

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule. The spectrum will show signals for the aromatic carbons, the nitrile carbon, and the morpholine carbons. The carbon atoms on the aromatic ring will exhibit splitting due to coupling with the fluorine atom (C-F coupling), with the carbon directly bonded to fluorine showing the largest coupling constant.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-1 (C-CN)118 - 120d (doublet)
C-2110 - 115d (doublet)
C-3 (C-F)160 - 165d (doublet)
C-4105 - 110d (doublet)
C-5 (C-N)150 - 155s (singlet)
C-6100 - 105d (doublet)
Nitrile (-CN)115 - 125s (singlet)
Morpholine (-CH₂-N)45 - 50s (singlet)
Morpholine (-CH₂-O)65 - 70s (singlet)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Fluorine (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The multiplicity of this signal will be a triplet of doublets (or a more complex multiplet) due to coupling with the ortho and meta protons on the aromatic ring.

Predicted ¹⁹F NMR Data for this compound:

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
C3-F-110 to -115m (multiplet)

Note: Predicted chemical shift is relative to a standard such as CFCl₃. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Cross-peaks would be expected between the adjacent aromatic protons (H-2 with H-6, H-4 with H-2 and H-6) and between the adjacent methylene protons in the morpholine ring (-CH₂-N with -CH₂-O). This confirms the neighboring relationships of the protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would show cross-peaks between each aromatic proton and its attached carbon, as well as between the morpholine methylene protons and their respective carbons. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. nih.gov

Infrared (IR) and Raman Spectroscopic Methodologies for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration. The presence of the morpholine ring will be indicated by C-O-C and C-N stretching vibrations. Aromatic C-H and C=C stretching bands, as well as a strong C-F stretching band, will also be prominent.

Raman spectroscopy would also be useful for identifying the nitrile group, which typically gives a strong Raman signal. The symmetric vibrations of the aromatic ring are also often more intense in the Raman spectrum compared to the IR spectrum.

Predicted IR and Raman Active Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
NitrileC≡N stretch2220 - 2240Strong, SharpStrong
AromaticC-H stretch3000 - 3100MediumMedium
AromaticC=C stretch1580 - 1620, 1450 - 1500Medium to StrongMedium to Strong
FluoroaromaticC-F stretch1100 - 1250StrongWeak
MorpholineC-H stretch (aliphatic)2850 - 2960Medium to StrongMedium
MorpholineC-N stretch1150 - 1250MediumWeak
MorpholineC-O-C stretch1080 - 1150StrongWeak

Note: Predicted values are based on typical ranges for these functional groups. Actual experimental values may vary.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure. The molecular formula of this compound is C₁₁H₁₁FN₂O, which corresponds to a monoisotopic mass of approximately 206.0855 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 206. Subsequent fragmentation would likely involve the loss of neutral molecules or radicals from the morpholine ring and the cleavage of the bond between the aromatic ring and the morpholine nitrogen.

Predicted Mass Spectrometry Data for this compound:

m/z Value Proposed Fragment Identity Fragmentation Pathway
206[M]⁺˙Molecular Ion
177[M - CHO]⁺Loss of a formyl radical from the morpholine ring
149[M - C₂H₄O]⁺˙Loss of ethylene (B1197577) oxide from the morpholine ring
120[M - C₄H₇NO]⁺Cleavage of the morpholine ring
102[M - C₄H₇NO - F]⁺Loss of fluorine from the benzonitrile (B105546) fragment

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for similar compounds and the relative stability of the resulting ions.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that typically leads to extensive fragmentation. The resulting mass spectrum provides a molecular fingerprint, with fragment ions corresponding to different substructures of the molecule. For this compound, one would anticipate key fragmentation pathways involving the cleavage of the morpholine ring, loss of the cyano group, and fragmentation of the fluorinated benzene ring. Analysis of a related compound, 3-Fluoro-5-(trifluoromethyl)benzonitrile, via EI mass spectrometry reveals characteristic fragmentation patterns that could offer predictive insights.

Electrospray Ionization (ESI), a soft ionization technique, is particularly useful for generating intact protonated molecules [M+H]⁺. This allows for the unambiguous determination of the molecular weight. In the case of this compound, ESI mass spectrometry would be expected to produce a prominent ion at m/z corresponding to its molecular formula (C₁₁H₁₁FN₂O) plus a proton.

Table 1: Predicted Key Mass Spectrometry Data for this compound

Ionization ModePredicted Ionm/z (Theoretical)Information Provided
ESI[M+H]⁺221.0883Molecular Weight Confirmation
EIM⁺220.0805Molecular Ion
EIVarious FragmentsN/AStructural Fragmentation Pattern

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be used to confirm its elemental formula, C₁₁H₁₁FN₂O, by matching the experimentally measured accurate mass to the theoretically calculated value.

X-ray Crystallography for Solid-State Structure Determination of this compound

Single Crystal Growth and Characterization

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For an organic molecule like this compound, this would typically be achieved by slow evaporation of a suitable solvent or by controlled cooling of a saturated solution. A variety of solvents would be screened to find conditions that promote the formation of well-ordered crystals of sufficient size. Once obtained, the crystals would be characterized by their morphology and optical properties under a microscope.

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure of the related compound, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, reveals significant insights into the types of intermolecular interactions that might be expected for this compound. In the crystal lattice of the former, molecules are linked by C-H···F and C-H···O hydrogen bonds, forming distinct motifs. It is plausible that the crystal structure of this compound would also be stabilized by a network of similar weak hydrogen bonds involving the fluorine atom, the oxygen atom of the morpholine ring, and various hydrogen atoms on the aromatic and aliphatic parts of the molecule. The nitrile group could also participate in dipole-dipole interactions, further influencing the crystal packing.

Table 2: Anticipated Crystallographic Parameters for this compound (Hypothetical)

ParameterExpected Value/Information
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined
Unit Cell DimensionsTo be determined
Key Intermolecular InteractionsC-H···F, C-H···O, C-H···N, π-π stacking

Lack of Specific Research Hinders In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in dedicated theoretical and computational studies for the chemical compound this compound. While this compound is cited in various chemical databases and patents, detailed research focusing on its electronic structure, conformational dynamics, and predicted spectroscopic parameters is not publicly available. Consequently, a thorough, evidence-based article adhering to the specified detailed outline cannot be generated at this time.

The requested analysis, which includes Density Functional Theory (DFT) for molecular geometry optimization, calculation of Frontier Molecular Orbitals (HOMO/LUMO), Electrostatic Potential Surface (ESP) analysis, conformational analysis through molecular dynamics simulations, and computational NMR chemical shift predictions, requires specific research data that is currently absent from the public domain. Such studies are crucial for understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Theoretical and Computational Studies on 3 Fluoro 5 Morpholin 4 Yl Benzonitrile

Prediction of Spectroscopic Parameters via Computational Methods for 3-Fluoro-5-(morpholin-4-yl)benzonitrile

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy is a fundamental technique for the structural characterization of molecules. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are routinely employed to predict the infrared (IR) and Raman spectra of organic compounds. elixirpublishers.comnih.gov For this compound, such calculations can provide a detailed assignment of vibrational modes, aiding in the interpretation of experimental spectra.

The standard approach involves optimizing the molecular geometry of the compound using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p). nih.govresearchgate.net Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This yields a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor for better agreement with experimental data. orientjchem.orgnih.gov

The vibrational spectrum of this compound is complex, but key vibrational modes can be assigned to its specific functional groups. Studies on analogous substituted benzonitriles provide a basis for these assignments. orientjchem.orgmdpi.com

Key Expected Vibrational Modes:

Nitrile Group (C≡N) Vibration: The C≡N stretching vibration is a characteristic and strong band, typically appearing in the 2200-2240 cm⁻¹ region. orientjchem.org

C-F Vibration: The carbon-fluorine stretching vibration is expected in the range of 1000-1360 cm⁻¹. orientjchem.org

Aromatic Ring Vibrations: These include C-H stretching modes, which typically appear above 3000 cm⁻¹, and C-C stretching vibrations within the ring, found in the 1400-1650 cm⁻¹ range. researchgate.netorientjchem.org

Morpholine (B109124) Ring Vibrations: The morpholine moiety gives rise to several characteristic vibrations, including C-H stretching (symmetric and asymmetric), scissoring, twisting, and wagging modes of the CH₂ groups, as well as C-O-C and C-N-C stretching vibrations.

A detailed potential energy distribution (PED) analysis can be used to provide a quantitative assignment for each vibrational mode, clarifying the contribution of different internal coordinates to each normal mode. nih.govmdpi.com

Table 1: Representative Theoretical Vibrational Frequencies for this compound This table is illustrative, based on computational studies of analogous molecules. Actual values would require specific DFT calculations for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3150MediumStrong
Morpholine CH₂ Asymmetric Stretch2950 - 3000StrongMedium
Morpholine CH₂ Symmetric Stretch2850 - 2900StrongMedium
C≡N Stretch2200 - 2240StrongMedium
Aromatic C=C Stretch1400 - 1650Medium-StrongStrong
Morpholine CH₂ Scissoring1440 - 1470MediumWeak
C-F Stretch1000 - 1360Very StrongWeak
C-N Stretch1200 - 1280StrongMedium
C-O-C Stretch1080 - 1150StrongWeak

Reaction Mechanism Studies and Transition State Analysis for Transformations Involving this compound

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, including identifying intermediates and locating transition states. For transformations involving this compound, theoretical studies can map out the potential energy surface of a reaction, providing critical insights into its feasibility, kinetics, and regioselectivity.

A key reaction pathway amenable to such analysis is the synthesis of the molecule itself, likely through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a precursor such as 3,5-difluorobenzonitrile (B1349092) would react with morpholine. Computational methods can model this reaction by:

Locating Reactants, Intermediates, and Products: The geometries of the starting materials, the Meisenheimer complex (the intermediate in an SNAr reaction), and the final product are optimized.

Transition State Searching: Algorithms are used to find the transition state structures connecting the reactants to the intermediate and the intermediate to the products. The transition state is a first-order saddle point on the potential energy surface.

Frequency Analysis: A frequency calculation on the transition state structure confirms its identity by revealing a single imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state provides the activation energy (Ea), which is a key determinant of the reaction rate. researchgate.net

Such studies can clarify why the substitution occurs at the C5 position relative to the nitrile group and not at the C3 position, by comparing the activation energies for both possible pathways. Furthermore, computational analysis can be applied to potential transformations of the nitrile group, such as hydrolysis to a carboxylic acid or reduction to an amine, to predict reaction conditions and potential byproducts.

Molecular Docking and Ligand-Based Design Principles (Excluding Biological Targets) for this compound

While molecular docking is most famously used in drug discovery to predict the binding of a ligand to a biological macromolecule, its principles are also applicable to materials science and supramolecular chemistry, where the "receptor" is a non-biological entity. nih.govmdpi.com These applications focus on understanding and designing molecules for roles in areas like chemical sensing, molecular recognition, or as components in advanced materials.

Molecular Docking Principles: Molecular docking simulations aim to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor or host). The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the host and then using a scoring function to rank them. biointerfaceresearch.com The scoring function estimates the free energy of binding based on terms for electrostatic interactions, van der Waals forces, and desolvation penalties.

Non-Biological Applications: For this compound, docking studies could explore its interaction with synthetic hosts or materials, such as:

Cyclodextrins or Calixarenes: These are macrocyclic host molecules with hydrophobic cavities. Docking could predict whether the benzonitrile (B105546) portion of the molecule can be encapsulated within the host, driven by hydrophobic and van der Waals interactions.

Metal-Organic Frameworks (MOFs): MOFs have porous structures with tunable chemical environments. Docking could be used to assess the potential of this compound to be selectively adsorbed into the pores of a MOF, which could be relevant for separation or storage applications.

Polymer Surfaces: The affinity of the molecule for different polymer surfaces could be modeled to understand its properties as a potential additive or functional component in a polymer matrix.

Ligand-Based Design Principles: In the absence of a defined receptor structure, ligand-based methods can be used. drugdesign.org These principles rely on the analysis of a set of molecules known to interact with a system. While no such data sets are publicly available for non-biological interactions of this compound, the principles would involve identifying key structural features (pharmacophores or materio-phores) responsible for a desired property. For this molecule, key features would include its hydrogen bond acceptor sites (the nitrile nitrogen and morpholine oxygen), its dipole moment, and the shape and electronic properties of the fluorinated aromatic ring. These features could be used to computationally screen for other molecules with similar properties for a specific material application.

Table 2: List of Chemical Compounds

Compound Name
This compound
3,5-difluorobenzonitrile
Morpholine
Carbon
Nitrogen
Oxygen
Fluorine
Hydrogen
Carboxylic acid

Potential Applications and Derivatives of 3 Fluoro 5 Morpholin 4 Yl Benzonitrile in Non Biological/non Clinical Fields

3-Fluoro-5-(morpholin-4-yl)benzonitrile as a Building Block in Complex Organic Synthesis

The reactivity of the nitrile group and the directing effects of the fluorine and morpholine (B109124) substituents on the aromatic ring make this compound a versatile precursor in organic synthesis.

Precursor for Advanced Heterocyclic Systems

While direct literature on the use of this compound in the synthesis of advanced heterocyclic systems is not extensively documented, the reactivity of its structural analogs suggests significant potential. For instance, the related compound, 3-fluoro-4-morpholinoaniline, serves as a key intermediate in the synthesis of various heterocyclic structures, including sulfonamides and carbamates. This is achieved through the reaction of the aniline (B41778) derivative with appropriate reagents to form the heterocyclic rings. This suggests that the nitrile group of this compound could be transformed into an amino group, yielding a similar aniline derivative, which could then be used to construct a variety of heterocyclic systems.

The nitrile group itself can also participate in cycloaddition reactions or be converted into other functional groups like tetrazoles, which are important five-membered heterocyclic rings. The presence of the fluorine atom can influence the regioselectivity of these reactions and the properties of the resulting heterocyclic compounds.

Intermediate in Multi-Step Total Synthesis

In the realm of multi-step total synthesis, building blocks that offer a combination of stability and selective reactivity are highly sought after. A patent for a complex molecule describes a process that utilizes 3-fluoro-5-hydroxybenzonitrile (B1321932) as a key intermediate. arxiv.org In this patented synthesis, the benzonitrile (B105546) derivative undergoes further reactions to build a more complex molecular architecture. arxiv.org This highlights the utility of the fluorinated benzonitrile scaffold in constructing intricate molecular targets.

Given its structural similarities, this compound could likewise serve as a valuable intermediate. The morpholine group can act as a directing group or be modified, while the nitrile and fluoro groups provide handles for a variety of chemical transformations. This makes the compound a potentially useful component in the convergent synthesis of complex natural products or other elaborate organic molecules.

Exploration of this compound in Materials Science

The electronic properties conferred by the fluoro and nitrile groups, combined with the structural influence of the morpholine ring, make this compound an interesting candidate for exploration in materials science.

Integration into Functional Polymers and Copolymers

It is conceivable that this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or an acetylene (B1199291) moiety. The resulting monomer could then be polymerized or copolymerized with other monomers to create novel functional polymers. The properties of these polymers would be influenced by the specific arrangement of the fluoro, morpholino, and nitrile groups within the polymer chain.

Table 1: Potential Polymer Properties Influenced by this compound Moiety

PropertyPotential Influence of the Monomer Unit
Thermal StabilityThe presence of the C-F bond could enhance thermal stability.
Dielectric ConstantThe polar nitrile group could increase the dielectric constant.
SolubilityThe morpholine group might improve solubility in certain organic solvents.
Optical PropertiesThe aromatic and nitrile groups could impart specific refractive index and absorption characteristics.

Development of Optoelectronic Materials (Excluding Biological Implications)

Fluorinated organic molecules are of significant interest in the field of optoelectronics due to their unique electronic properties. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can be advantageous for charge injection and transport in electronic devices. taylorfrancis.com While there is no direct report on the optoelectronic applications of this compound, its structural features are promising.

The combination of an electron-withdrawing fluorine atom and a nitrile group with an electron-donating morpholine group could lead to interesting intramolecular charge transfer characteristics. This could be exploited in the design of new organic light-emitting diode (OLED) materials or organic photovoltaic (OPV) components. The benzonitrile core could be incorporated into larger conjugated systems to tune their electronic and optical properties.

Role in Liquid Crystal Formulations

The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to modify their mesomorphic and electro-optical properties. nih.govbiointerfaceresearch.com Fluorine substitution can influence the melting point, clearing point, and dielectric anisotropy of liquid crystals. biointerfaceresearch.com The rigid core of the benzonitrile group in this compound, combined with the presence of the polar fluoro and nitrile groups, suggests its potential as a component in liquid crystal mixtures.

While no specific liquid crystal phases have been reported for this compound itself, it could be used as a dopant or a precursor for the synthesis of new liquid crystalline materials. The morpholine group adds a degree of conformational flexibility that could influence the packing of the molecules in the liquid crystalline state.

Catalytic Applications of this compound Derivatives

The potential for derivatives of This compound to be used in catalysis is theoretically plausible based on its structural features, but no specific applications have been documented.

Ligand Design for Transition Metal Catalysis

The nitrogen atom of the morpholine ring and the nitrogen of the nitrile group in This compound possess lone pairs of electrons, making them potential coordination sites for transition metals. In principle, derivatives of this compound could be designed as ligands for various catalytic processes.

The morpholine nitrogen, being an amine, could coordinate to a metal center. The nitrile group could also participate in metal binding or be chemically modified into other coordinating groups such as an amidine, a tetrazole, or a primary amine (via reduction), which could then act as part of a chelating ligand system. The fluorine atom can influence the electronic properties of the aromatic ring, which in turn can modulate the electron-donating ability of the coordinating atoms and the stability and reactivity of the resulting metal complex.

Despite these theoretical possibilities, a review of current literature yields no specific instances of This compound or its direct derivatives being synthesized or utilized as ligands for transition metal-catalyzed reactions. Research in catalysis tends to focus on other benzonitrile or morpholine-containing structures that are often more complex or have different substitution patterns. For example, patents exist for the catalytic reduction of various benzonitrile derivatives to aldehydes, but these processes treat the benzonitrile as a substrate, not a ligand. google.com Similarly, while Schiff base ligands derived from other fluorinated amines have been complexed with transition metals for catalytic purposes, these are structurally distinct from the target compound. mdpi.com

Organocatalytic Applications

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The morpholine moiety within This compound is a secondary amine derivative, a class of compounds known to be effective in enamine and iminium ion catalysis.

However, studies have indicated that the oxygen atom in the morpholine ring withdraws electron density, which can reduce the nucleophilicity of the nitrogen's lone pair. nih.gov This effect generally makes morpholine a less reactive core for enamine catalysis compared to other cyclic amines like pyrrolidine. nih.gov While research has been conducted to develop highly efficient morpholine-based organocatalysts, these often involve significant structural modifications to the morpholine ring itself to enhance its catalytic activity. nih.gov

There is currently no research available that demonstrates the use of This compound or its simple derivatives as organocatalysts. The electronic influence of the fluoro and cyano groups on the phenyl ring would likely further impact the basicity and nucleophilicity of the morpholine nitrogen, but without experimental data, its potential efficacy as an organocatalyst remains unevaluated.

Analytical Reagent and Probe Development Based on this compound (Excluding Clinical Diagnostics)

The development of analytical probes often leverages changes in the photophysical properties (e.g., fluorescence) of a molecule upon interaction with an analyte. The fluorinated benzonitrile core of This compound provides a platform that could potentially be developed into such a probe.

The nitrile and morpholine groups could be chemically modified to introduce specific recognition sites for ions or small molecules. The inherent fluorescence of the aromatic system could be modulated by these binding events, leading to a detectable signal. For instance, a related compound, 3-Fluoro-4-morpholinoaniline , has been used as a building block to create fluorescent carbon nanodots, where the morpholino group influences the emission properties. ossila.com This suggests that the "fluoro-morpholino-phenyl" scaffold has potential in materials science for developing fluorescent materials.

However, there are no published studies detailing the development or application of This compound itself as an analytical reagent or probe for non-clinical purposes such as environmental monitoring, materials science, or industrial process control. The potential of this specific molecule in probe development remains an unexplored area of research.

Future Research Directions and Perspectives for 3 Fluoro 5 Morpholin 4 Yl Benzonitrile

Development of Novel and Sustainable Synthetic Routes

While the synthesis of related aminobenzonitriles has been documented, the development of novel and sustainable synthetic routes for 3-Fluoro-5-(morpholin-4-yl)benzonitrile remains a critical area of investigation. Future research should focus on methodologies that adhere to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Future studies could optimize this reaction for the coupling of morpholine (B109124) with 3,5-difluorobenzonitrile (B1349092) or 3-bromo-5-fluorobenzonitrile. Research into novel phosphine (B1218219) ligands and palladium precatalysts could lead to milder reaction conditions, lower catalyst loadings, and higher yields.

Photocatalytic C-N Bond Formation: Visible-light photocatalysis has emerged as a sustainable method for forging C-N bonds. Investigating the direct photocatalytic coupling of morpholine with a suitable fluorinated benzonitrile (B105546) precursor could offer a metal-free and energy-efficient synthetic pathway.

Flow Chemistry Synthesis: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and facile scalability. The development of a continuous flow synthesis for this compound could enable its efficient and safe production on a larger scale.

Bio-catalytic Methods: The use of enzymes in organic synthesis is a rapidly growing field. Exploring enzymatic routes, such as those involving transaminases or other C-N bond-forming enzymes, could provide a highly selective and environmentally friendly approach to the synthesis of this compound.

Synthetic ApproachPotential AdvantagesKey Research Focus
Palladium-Catalyzed Cross-Coupling High efficiency and broad substrate scope.Development of more active and stable catalysts; use of greener solvents.
Photocatalytic C-N Bond Formation Use of visible light as a renewable energy source; mild reaction conditions.Design of efficient organic photosensitizers; exploration of novel reaction mechanisms.
Flow Chemistry Synthesis Improved safety, scalability, and process control.Reactor design and optimization; integration of in-line purification techniques.
Bio-catalytic Methods High selectivity; environmentally benign conditions.Enzyme discovery and engineering; optimization of reaction conditions for enzymatic activity.

Exploration of Under-Investigated Reactivity Pathways

The interplay of the fluoro, morpholino, and nitrile substituents on the aromatic ring of this compound suggests a rich and complex reactivity profile that warrants further investigation.

Future research could focus on:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitrile group, could be susceptible to nucleophilic displacement. A systematic study of its reactivity with various nucleophiles would provide valuable insights into its potential for further functionalization.

Electrophilic Aromatic Substitution: The directing effects of the morpholino (ortho, para-directing) and nitrile (meta-directing) groups are in opposition. Investigating electrophilic substitution reactions would clarify the regioselectivity and provide routes to novel polysubstituted derivatives.

Transformations of the Nitrile Group: The nitrile functionality is a versatile handle for a wide range of chemical transformations. Future studies should explore its conversion to amines, amides, carboxylic acids, and tetrazoles, thereby expanding the chemical space accessible from this starting material.

Metal-Catalyzed Cross-Coupling at the C-F Bond: While challenging, the direct C-H or C-F activation for cross-coupling reactions represents a frontier in organic synthesis. Investigating the potential for such transformations on this compound could open up new avenues for derivatization.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting and understanding the properties and reactivity of molecules. For this compound, advanced computational modeling could provide valuable insights that guide experimental work.

Areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the molecule's geometric and electronic structure, including bond lengths, bond angles, molecular orbital energies, and electrostatic potential maps. mdpi.com These calculations can help in predicting the most reactive sites for both nucleophilic and electrophilic attack.

Reaction Mechanism and Kinetics: Computational modeling can be used to elucidate the mechanisms of potential reactions and to predict their activation energies and reaction rates. This would be particularly valuable for understanding the regioselectivity of electrophilic substitution reactions and for designing more efficient synthetic routes.

Prediction of Physicochemical Properties: Computational methods can be used to predict key physicochemical properties such as solubility, lipophilicity, and dipole moment. These predictions are crucial for assessing the compound's potential applications in materials science and medicinal chemistry.

In Silico Screening for Potential Applications: By calculating key molecular descriptors, it may be possible to screen for potential applications of this compound and its derivatives in areas such as organic electronics or as ligands for metal catalysts.

Computational MethodInformation GainedPotential Impact on Research
Density Functional Theory (DFT) Electronic structure, reactivity indices, spectroscopic properties.Guidance for synthetic planning and prediction of reactivity. mdpi.com
Ab Initio Molecular Dynamics (AIMD) Dynamic behavior and reaction pathways in solution.Understanding solvent effects and reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with properties.Predictive models for material properties or biological activity.

Expansion into Emerging Areas of Chemical Research (Non-Biological/Non-Clinical)

The unique combination of functional groups in this compound makes it an attractive candidate for exploration in various areas of materials science and chemical research beyond the life sciences.

Potential areas for investigation include:

Organic Electronics: Fluorinated benzonitriles are known to be useful precursors for materials used in Organic Light Emitting Diodes (OLEDs). nbinno.com The electron-withdrawing nature of the fluoro and nitrile groups, combined with the electron-donating morpholine moiety, could lead to interesting photophysical properties. Future research could explore the synthesis of derivatives for applications as emitters or host materials in OLEDs.

Fluorinated Polymers and Materials: The incorporation of fluorine into polymers can impart unique properties such as thermal stability, chemical resistance, and low surface energy. man.ac.uk this compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties.

Liquid Crystals: The rigid aromatic core and the polar substituents of this molecule suggest that its derivatives could exhibit liquid crystalline behavior. Research into the synthesis and characterization of such derivatives could lead to new materials for display technologies.

Coordination Chemistry and Catalysis: The nitrogen atoms in the morpholine and nitrile groups could act as ligands for metal ions. The synthesis and study of coordination complexes of this compound could lead to the development of new catalysts or functional materials.

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of this compound makes it an ideal subject for collaborative and interdisciplinary research.

Opportunities for collaboration exist between:

Synthetic Organic Chemists and Computational Chemists: To design and execute efficient synthetic routes and to gain a deeper understanding of the molecule's reactivity.

Materials Scientists and Organic Chemists: To develop and characterize new materials based on this molecular scaffold for applications in electronics, polymers, and other advanced technologies.

Physical Chemists and Synthetic Chemists: To investigate the photophysical properties of the molecule and its derivatives for potential applications in optoelectronics.

Supramolecular Chemists and Organic Chemists: To explore the self-assembly properties of derivatives of this compound and their potential for creating novel supramolecular architectures.

Challenges and Outlook in the Academic Investigation of this compound

Despite its potential, the academic investigation of this compound is not without its challenges.

Key challenges include:

Synthetic Accessibility: Developing a high-yielding, scalable, and cost-effective synthesis is a primary hurdle that needs to be overcome to enable widespread investigation.

Competing Reactivity: The presence of multiple reactive sites can lead to challenges in achieving selective functionalization.

Limited Commercial Availability: The current lack of widespread commercial availability of this specific compound may hinder initial exploratory studies.

Despite these challenges, the outlook for the academic investigation of this compound is promising. Its unique structure offers a wealth of opportunities for fundamental and applied research. As new synthetic methods are developed and our understanding of its properties and reactivity grows, this compound is poised to become a valuable building block in the development of new technologies and materials. The exploration of its chemistry will undoubtedly contribute to the broader fields of organic synthesis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-5-(morpholin-4-yl)benzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or microwave-assisted radiofluorination. For example, substitution of a bromomethyl-thiazole precursor with morpholine under argon in acetonitrile, followed by purification using C18 cartridges and silica-gel chromatography, yields the product . Optimization involves controlling solvent polarity (e.g., acetonitrile), reaction time (15–24 hours), and catalysts (e.g., triethylamine). Microwave irradiation enhances fluorination efficiency in radiolabeling procedures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of:

  • <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and morpholine ring integration (e.g., δ 4.09–4.19 ppm for methylene protons adjacent to morpholine) .
  • LC-MS/MS (e.g., m/z 404 [M+H]<sup>+</sup>) for molecular weight validation and fragmentation patterns .
  • High-resolution mass spectrometry (HRMS) to verify empirical formulas (e.g., calculated m/z 404.0533 vs. observed 404.0526) .

Q. What are the critical parameters for ensuring purity during synthesis?

  • Methodology : Monitor reactions via thin-layer chromatography (TLC; Rf = 0.3 in ethyl acetate/methanol) . Purify using reverse-phase C18 cartridges (Waters) with acidified water (2.5% acetic acid) and acetonitrile elution. Final purity (>98%) is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in metabolic stability data between in vitro and in vivo models?

  • Methodology :

  • In vitro : Incubate with rat brain homogenate (37°C, 90 min) and analyze radiometabolites (e.g., [<sup>18</sup>F]fluoride ion) via radio-HPLC (Shodex column, 0.5 mM NaF eluent) .
  • In vivo : Compare PET imaging results (e.g., skull uptake in rats) with ex vivo LC-MS of brain extracts. Use carrier-added [<sup>18</sup>F]SP203 to trace metabolite-to-parent ratios (e.g., 10:1 in brain at 60 min post-injection) .
  • Resolution : Normalize data using isotope dilution assays and validate with enzymatically generated metabolite standards (e.g., SP203Glu) .

Q. What experimental strategies can mitigate radiodefluorination in PET imaging studies?

  • Methodology :

  • Formulation : Add stabilizers like Cremophor EL (0.1% w/v) and ascorbic acid (5 mg/mL) to saline formulations to reduce in vivo defluorination .
  • Monitoring : Use radio-HPLC to track [<sup>18</sup>F]fluoride ion release (tR = 2.1 min vs. parent compound at 5.08 min) .
  • Synthetic modification : Introduce electron-withdrawing groups (e.g., nitrile) to stabilize the C-F bond against nucleophilic attack .

Q. How to design experiments to elucidate metabolic pathways in mammalian systems?

  • Methodology :

  • Step 1 : Administer carrier-added [<sup>18</sup>F]SP203 intravenously in rats; collect brain/urine at timed intervals .
  • Step 2 : Extract metabolites using acetonitrile-water (4:1), concentrate via SpeedVac, and analyze via LC-MS/MS with CID fragmentation (e.g., m/z 548→261 for SP203Glu) .
  • Step 3 : Synthesize reference standards (e.g., SP203Nac via N-acetylcysteine substitution) to confirm metabolite identities .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • Methodology : Use SHELXL for small-molecule refinement (SHELX-76 algorithms) . For protein-ligand complexes (e.g., mGlu5 receptor), perform X-ray crystallography at 2.6–3.1 Å resolution to map binding interactions . Compare torsion angles and puckering coordinates (Cremer-Pople parameters) to validate morpholine ring conformation .

Q. What in silico methods predict biological target interactions?

  • Methodology :

  • Docking : Use AutoDock Vina with mGlu5 receptor homology models (PDB: 5CGP) to assess binding affinity .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of fluorine-morpholine interactions in lipid bilayers.
  • Fragment Screening : Apply thermostabilized receptor assays to identify high ligand efficiency (LE > 0.3) hits .

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3-Fluoro-5-(morpholin-4-yl)benzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.